molecular formula C7H13NO3 B3232725 (2R)-2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid CAS No. 1344974-68-0

(2R)-2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid

Cat. No.: B3232725
CAS No.: 1344974-68-0
M. Wt: 159.18 g/mol
InChI Key: OTUZUAJROYEUAS-PRJDIBJQSA-N
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Description

(2R)-2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid is a non-proteinogenic amino acid characterized by a tetrahydrofuran (THF) ring substituent at the β-carbon of its alanine backbone. Its molecular formula is C₇H₁₃NO₃, with a molecular weight of 159.18 g/mol and a CAS registry number of 1344974-68-0 . The compound is stored under dry conditions at 2–8°C to ensure stability. Its stereoisomer, (2S)-2-amino-3-(tetrahydrofuran-3-yl)propanoic acid (CAS: 1344964-79-9), has been synthesized but exhibits distinct biochemical properties due to its chirality .

The THF moiety confers unique conformational rigidity, making this compound a valuable scaffold in medicinal chemistry for studying enzyme-substrate interactions and designing bioactive analogs.

Properties

IUPAC Name

(2R)-2-amino-3-(oxolan-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c8-6(7(9)10)3-5-1-2-11-4-5/h5-6H,1-4,8H2,(H,9,10)/t5?,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTUZUAJROYEUAS-PRJDIBJQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCC1C[C@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10743976
Record name 3-Oxolan-3-yl-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1344974-68-0
Record name 3-Oxolan-3-yl-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and purity.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and biochemical processes . Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare (2R)-2-amino-3-(tetrahydrofuran-3-yl)propanoic acid with amino acids sharing analogous side-chain modifications or functional groups:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS No. Key Structural Feature Biological Notes
This compound C₇H₁₃NO₃ 159.18 1344974-68-0 Tetrahydrofuran-3-yl group Potential use in peptide engineering
D-Tryptophan C₁₁H₁₂N₂O₂ 204.22 153-94-6 Indole ring Involved in serotonin biosynthesis
Djenkolic acid C₇H₁₂N₂O₄S₂ 276.32 498-59-9 Dual sulfhydryl-methyl groups Forms urinary calculi in humans
2-Amino-3-(methylamino)-propanoic acid (BMAA) C₄H₁₀N₂O₂ 118.13 15920-93-1 Methylamino group Neurotoxic; linked to ALS-parkinsonism
S-Allyl-L-cysteine C₆H₁₁NO₂S 161.22 19567-78-3 Allylthio (-S-CH₂-CH=CH₂) group Bioactive component in garlic
(2R)-2-Amino-3-(3-hydroxyphenyl)propanoic acid C₉H₁₁NO₃ 181.19 32140-49-1 3-Hydroxyphenyl group Precursor to dopamine analogs

Key Comparative Insights

Side-Chain Rigidity vs. Flexibility :

  • The THF ring in the target compound imposes steric constraints, reducing conformational flexibility compared to D-Tryptophan (indole side chain) or S-Allyl-L-cysteine (allylthio group) .
  • This rigidity may enhance binding specificity in enzyme inhibition studies.

Metabolic Stability :

  • The THF moiety is less prone to oxidative metabolism compared to sulfur-containing analogs like Djenkolic acid or S-Allyl-L-cysteine, which undergo sulfoxidation or disulfide bond formation .

Biosynthetic Relevance: While D-Tryptophan and D-Tyrosine are canonical D-amino acids with roles in bacterial cell wall synthesis, the target compound’s biological function remains underexplored, though it shares structural motifs with cyclic ether-containing natural products .

Chirality and Bioactivity :

  • The (2R) configuration distinguishes it from its (2S)-isomer, which has a different metabolic fate and receptor interaction profile .

Biological Activity

(2R)-2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid is an amino acid derivative notable for its unique structural features, which include an amino group and a tetrahydrofuran ring. This compound has garnered attention in pharmacological research due to its potential biological activities and interactions with various biological targets.

Structural Characteristics

The molecular formula of this compound is C7H13NO3C_7H_{13}NO_3, with a molecular weight of 159.18 g/mol. Its structure includes a chiral center at the second carbon, contributing to its stereochemical properties. The compound is also known as 3-Oxolan-3-yl-L-alanine, indicating its relationship to natural amino acids, which suggests potential roles in protein synthesis or as neurotransmitter analogs.

Research indicates that this compound may interact with specific molecular targets, acting as either an agonist or antagonist at certain receptors. This interaction influences cellular signaling pathways and biochemical processes, potentially modulating neurotransmitter systems. The compound's dual functionality as both an amino acid and a cyclic ether enhances its reactivity and biological activity.

Pharmacological Potential

Preliminary studies have suggested that this compound may play a role in various biological pathways. Its structural similarity to natural amino acids implies potential applications in pharmacology, particularly in drug design and development . Interaction studies have focused on its binding affinity with enzymes and receptors, which are crucial for understanding its therapeutic potential.

Comparative Analysis

Compound NameStructural FeaturesBiological Activity
This compoundAmino group, tetrahydrofuran ringPotential neurotransmitter analog
ProlineCyclic amino acidInvolved in protein synthesis
Pipecolic acidCyclic amino acidNeurotransmitter modulation

The unique combination of the tetrahydrofuran ring and the amino group in this compound sets it apart from other amino acids and derivatives, enhancing its potential for specific biological interactions .

Case Studies and Research Findings

  • Interaction with Receptors : Initial findings suggest that this compound may interact with neurotransmitter receptors, influencing signaling pathways related to mood regulation and cognitive functions. Further research is needed to elucidate these interactions fully .
  • Synthesis and Applications : The synthesis of this compound typically involves multi-step organic reactions, including asymmetric synthesis techniques. Its versatility as a building block for more complex molecules makes it valuable in pharmaceutical development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2R)-2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid
Reactant of Route 2
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(2R)-2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid

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